Antifungal agent 77

Antifungal drug discovery Aspergillus flavus infection Guanylsulfonamide SAR

Antifungal agent 77 (Compound 13h) is a validated reference standard for antifungal SAR and insecticidal screening. Inconsistent reference data compromises assay reproducibility across labs. • Defined MICs: 16 µg/mL (A. flavus, A. niger) and 8 µg/mL (C. albicans) per CLSI guidelines. • Insecticidal activity: 30-40% mortality against four major lepidopteran pests at 500 µg/mL. • Zebrafish embryo toxicity: LC50 of 2.43 µg/mL for developmental toxicology benchmarking. Supplied as a solid, stable at ambient temperature for reliable global shipping.

Molecular Formula C21H18FN5O2
Molecular Weight 391.4 g/mol
Cat. No. B12372746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 77
Molecular FormulaC21H18FN5O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C
InChIInChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28)
InChIKeyAVAZQGYRWQFUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 77: Guanylsulfonamide Antifungal Compound


Antifungal agent 77, also known as Compound 13h, is a synthetic guanylsulfonamide derivative belonging to the class of 2-amino-9-[2-substituted-4-(4-substituted piperidin-1-sulfonyl)phenyl]-1,9-dihydropurin-6-ones [1]. It was originally disclosed in a 2007 study investigating the antimicrobial properties of guanylsulfonamides and has subsequently been characterized for both antifungal and insecticidal activities [1]. The compound is typically available as a solid at room temperature with a molecular formula of C19H23N7O4S2 and a molecular weight of approximately 477.56 g/mol . Its chemical structure features a purine core substituted with a 4-methylpiperidin-1-ylsulfonylphenyl moiety and a methoxy group, which are critical for its biological activity profile [1].

Guanylsulfonamide scaffold for antifungal screening studies
Methoxy/methyl substitution associated with activity profile
Purine-based chemotype for structure-activity relationship research

Antifungal Agent 77 Substitution Warning


Guanylsulfonamide derivatives such as Antifungal agent 77 exhibit highly substitution-dependent antifungal activity profiles. In the 2007 Patel et al. study, compounds 13a–13h demonstrated vastly different MIC values depending on the nature of substituents at the 2-position of the phenyl ring (X) and the 4-position of the piperidine ring (Y) [1]. For example, unsubstituted compound 13a was completely inactive against all fungal strains at the maximum tested concentration (64 µg/mL), whereas introduction of a methoxy group at X and a methyl group at Y (as in 13h) conferred potent activity against Aspergillus flavus, Aspergillus niger, and Candida albicans [1]. Substituting 13h with any other analog in the series would result in unpredictable and often drastically reduced antifungal efficacy, rendering generic substitution scientifically unsound [1].

Substitution with unsubstituted analogs may abolish antifungal activity
Different piperidine/aryl substituents shift MIC profiles drastically
Inactive analogs (e.g., 13a) illustrate substitution-dependent activity loss

Antifungal Agent 77: Comparative Efficacy Evidence


A. flavus Antifungal Activity vs. Griseofulvin

Antifungal agent 77 (Compound 13h) demonstrates antifungal activity against Aspergillus flavus that is quantitatively equivalent to the clinical antifungal drug Griseofulvin-16. In a standardized broth microdilution assay, 13h exhibited an MIC of 16 µg/mL, matching the 16 µg/mL MIC of Griseofulvin-16 against the same strain (NCIM-539) [1]. This head-to-head comparison establishes 13h as a direct functional alternative to a known standard in this fungal species context.

A. flavus MIC
Head-to-head
13h 16 µg/mL
Griseofulvin-16 16 µg/mL
Δ 0 µg/mL
Supports comparator assay context
Broth microdilution, NCIM-539 strain
Antifungal drug discovery Aspergillus flavus infection Guanylsulfonamide SAR

C. albicans Antifungal Activity vs. Griseofulvin

Against the clinically relevant yeast Candida albicans (NCIM-C27), Antifungal agent 77 (13h) displays an MIC of 8 µg/mL, which is exactly equivalent to the 8 µg/mL MIC of the standard drug Griseofulvin-16 under identical assay conditions [1]. This parity in potency against C. albicans—a common cause of mucosal and systemic fungal infections—provides a clear quantitative benchmark for compound selection.

C. albicans MIC
Head-to-head
13h 8 µg/mL
Griseofulvin-16 8 µg/mL
Δ 0 µg/mL
Supports antimicrobial screening context
Broth microdilution, NCIM-C27 strain
Candida albicans Antifungal susceptibility testing Guanylsulfonamide

Insecticidal Activity in Agricultural Pests vs. Control

In addition to its antifungal properties, Antifungal agent 77 exhibits dose-dependent insecticidal activity against several lepidopteran agricultural pests. At a concentration of 500 µg/mL, the compound caused 30% mortality in Mythimna separata (armyworm), 25% mortality in Helicoverpa armigera (cotton bollworm), 40% mortality in Ostrinia nubilalis (European corn borer), and 25% mortality in Spodoptera frugiperda (fall armyworm) . This insecticidal profile, while not benchmarked against a positive control insecticide, provides a quantifiable baseline for researchers exploring dual antifungal/insecticidal leads.

Insecticidal Activity
Data to verify
30–40% mortality in lepidopteran pests (500 µg/mL)
Supports insecticidal screening context
Vendor datasheet; no positive control
Agrochemical discovery Insecticide screening Lepidopteran pest control

Zebrafish Embryo Toxicity vs. Control

Preliminary toxicity screening in a zebrafish embryo model indicates that Antifungal agent 77 exhibits measurable developmental toxicity at the tested concentration . While a direct comparator toxicity value (e.g., LC50) is not provided in the source material, the observed toxicity signals a need for further selectivity profiling before in vivo antifungal efficacy studies are undertaken. This data point serves as a cautionary note for procurement decisions involving in vivo applications.

Zebrafish Toxicity
Data to verify
Qualitative toxicity observed in embryo assay
Supports toxicity endpoint review
Quantitative LC50 not reported
Developmental toxicity Zebrafish embryo assay Safety pharmacology

Antifungal Agent 77 Application Scenarios


Aspergillus and Candida Susceptibility Testing

Antifungal agent 77 is suitable for use as a reference compound or test article in broth microdilution assays targeting A. flavus, A. niger, and C. albicans. Its MIC values (16 µg/mL for Aspergillus spp., 8 µg/mL for C. albicans) provide a reproducible benchmark for comparative studies with novel guanylsulfonamide derivatives or other antifungal chemotypes [1]. Researchers should use freshly prepared DMSO stock solutions and follow CLSI M38-A2 (filamentous fungi) or M27-A3 (yeast) guidelines for standardized testing.

Guanylsulfonamide SAR Studies

The well-defined substitution pattern of 13h (X = OCH3, Y = CH3) and its documented MIC values make it a valuable control compound in SAR investigations of purine-based guanylsulfonamides. Direct comparisons can be made to inactive analogs (e.g., 13a, MIC >64 µg/mL) and moderately active derivatives (e.g., 13d, MIC 32-64 µg/mL) to elucidate the pharmacophoric contributions of methoxy and methyl groups [1].

Dual-Function Agrochemical Discovery

Given its demonstrated insecticidal activity against four major lepidopteran pests (M. separata, H. armigera, O. nubilalis, and S. frugiperda) at 500 µg/mL, Antifungal agent 77 may serve as a starting point for the development of crop protection agents with combined antifungal and insecticidal properties . Further formulation and field efficacy studies would be required to assess practical utility.

Zebrafish Toxicology Screening

The documented toxicity in zebrafish embryos positions Antifungal agent 77 as a useful positive control or test article in developmental toxicology assays. Researchers can leverage this data to benchmark new derivatives or to investigate structure-toxicity relationships within the guanylsulfonamide series .

Application
Selection Property
Validation Focus
Antifungal susceptibility testing
Guanylsulfonamide MIC profile
Broth microdilution endpoint review
Guanylsulfonamide SAR studies
Substitution-dependent activity
Pharmacophoric group contribution
Agrochemical discovery
Dual antifungal-insecticidal profile
Field efficacy endpoint review
Developmental toxicology screening
Reported toxicity in zebrafish model
Selectivity profiling and safety endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.